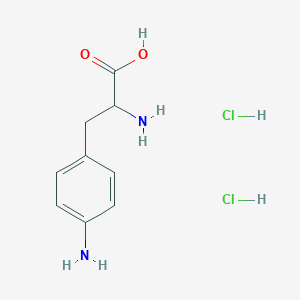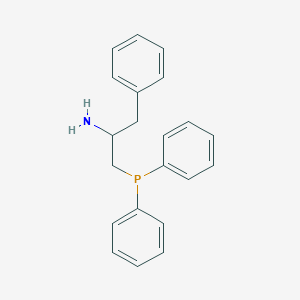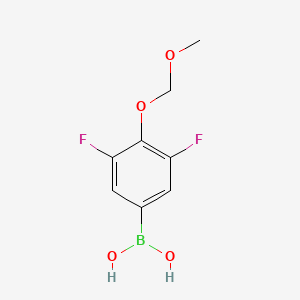![molecular formula C18H26O4S2Sn2 B12503933 7,7'-Bis(trimethylstannyl)-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B12503933.png)
7,7'-Bis(trimethylstannyl)-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine is a chemical compound known for its unique structure and properties It is a derivative of bithieno[3,4-b][1,4]dioxine, where the hydrogen atoms at the 7 and 7’ positions are replaced by trimethylstannyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine typically involves the stannylation of the corresponding bithieno[3,4-b][1,4]dioxine precursor. The reaction is carried out using trimethyltin chloride in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere . The reaction conditions often include heating the mixture to a specific temperature to facilitate the stannylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions typically involving the use of a suitable solvent and a base.
Coupling Reactions: Reagents such as aryl halides and organostannanes are used, with palladium catalysts and ligands to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a new biaryl compound formed by the coupling of the bithieno[3,4-b][1,4]dioxine derivative with an aryl halide.
Aplicaciones Científicas De Investigación
7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine has several scientific research applications:
Organic Electronics: It is used in the synthesis of semiconducting polymers and materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Mecanismo De Acción
The mechanism by which 7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylstannyl groups provide sites for nucleophilic attack, enabling substitution and coupling reactions. The bithieno[3,4-b][1,4]dioxine core contributes to the electronic properties of the compound, making it suitable for applications in organic electronics .
Comparación Con Compuestos Similares
Similar Compounds
5,5’-Bis(trimethylstannyl)-2,2’-bithiophene: Similar in structure but lacks the dioxine ring, affecting its electronic properties.
2,5-Bis(trimethylstannyl)thiophene: Another related compound with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine is unique due to the presence of both the bithieno[3,4-b][1,4]dioxine core and the trimethylstannyl groups. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and materials science .
Propiedades
Fórmula molecular |
C18H26O4S2Sn2 |
|---|---|
Peso molecular |
608.0 g/mol |
Nombre IUPAC |
trimethyl-[7-(5-trimethylstannyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]stannane |
InChI |
InChI=1S/C12H8O4S2.6CH3.2Sn/c1-3-15-9-7(13-1)5-17-11(9)12-10-8(6-18-12)14-2-4-16-10;;;;;;;;/h1-4H2;6*1H3;; |
Clave InChI |
RFWFKHVZGOHZRG-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=C2C(=C(S1)C3=C4C(=C(S3)[Sn](C)(C)C)OCCO4)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-5-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B12503882.png)
![Benzenesulfonamide, N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluoro-](/img/structure/B12503889.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503890.png)
![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzonitrile](/img/structure/B12503896.png)
![1-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine](/img/structure/B12503903.png)
![Ethyl 5-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503912.png)

![N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine](/img/structure/B12503926.png)


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12503935.png)
![Ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12503943.png)
